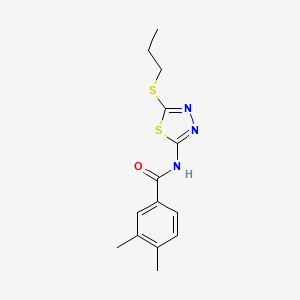

3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide

Description

3,4-Dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide (CAS: 393567-76-5) is a thiadiazole derivative featuring a benzamide core substituted with 3,4-dimethyl groups and a 1,3,4-thiadiazole ring bearing a propylthio (-SPr) moiety. The compound’s structure combines electron-donating methyl groups on the benzamide with a sulfur-containing alkyl chain on the thiadiazole, influencing its physicochemical properties, such as lipophilicity and solubility. Safety guidelines highlight its sensitivity to heat and ignition sources, necessitating careful handling .

Properties

IUPAC Name |

3,4-dimethyl-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-4-7-19-14-17-16-13(20-14)15-12(18)11-6-5-9(2)10(3)8-11/h5-6,8H,4,7H2,1-3H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQURYBGYWSGVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions to form the thiadiazole ring.

Introduction of the Propylthio Group: The propylthio group can be introduced through nucleophilic substitution reactions, where a suitable propylthiol is reacted with the thiadiazole intermediate.

Attachment of the Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,4-dimethylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, including its role as a pharmacophore in drug design.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring and benzamide moiety can interact with enzymes or receptors, modulating their activity. The propylthio group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Implications for Pharmacological Activity

While direct biological data for the target compound are unavailable, highlights thiadiazoles’ broad bioactivity (e.g., antimicrobial, anticancer). The 3,4-dimethyl groups may enhance membrane permeability, while the propylthio chain could modulate target binding via hydrophobic interactions. Comparatively, pyridinyl-substituted analogs () may exhibit stronger hydrogen-bonding capacity, altering efficacy in enzymatic assays .

Biological Activity

3,4-Dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings related to its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a benzamide core with a thiadiazole moiety substituted with a propylthio group. Its molecular formula is , with a molecular weight of approximately 394.52 g/mol. The unique arrangement of functional groups enhances its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 394.52 g/mol |

| Structure | Benzamide with thiadiazole |

Antimicrobial Activity

Research indicates that 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Antifungal Activity

The compound has also demonstrated antifungal activity against several pathogenic fungi. Studies suggest that it interferes with fungal cell wall synthesis and induces apoptosis in fungal cells. The presence of sulfur in the compound enhances its interaction with fungal enzymes, leading to increased efficacy.

Anticancer Activity

A key area of research focuses on the anticancer potential of this compound. In cell viability assays, it has shown promising results against various cancer cell lines, including breast and lung cancer cells. The compound's mechanism may involve inhibition of specific kinases associated with cancer proliferation.

Case Study: Anticancer Efficacy

A study investigated the effects of 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide on breast cancer cell lines (MCF-7 and SK-BR-3). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as an effective therapeutic agent.

The biological activity of this compound is attributed to its ability to interact with specific biological targets such as enzymes or receptors. The sulfur-containing groups enhance reactivity with nucleophilic residues in proteins, potentially leading to inhibition or modulation of their activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,4-dimethyl-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide?

The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and stoichiometry. For example:

- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are optimal due to their ability to dissolve both hydrophobic (benzamide) and hydrophilic (thiadiazole) moieties .

- Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC should track intermediate formation. Adjust pH during precipitation to isolate pure intermediates (e.g., thiosemicarbazide derivatives) .

- Yield Optimization : Stepwise purification via recrystallization (e.g., ethanol/water mixtures) improves final product purity .

Q. How can structural characterization be performed to confirm the identity of this compound?

A combination of spectroscopic and analytical methods is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methyl and propylthio groups) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Use SHELXL for refining crystal structures, especially to resolve ambiguities in thiadiazole ring geometry .

Q. What preliminary assays are recommended to evaluate its biological activity?

Start with in vitro screens:

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC values. Compare with structurally similar thiadiazoles showing IC < 1 µM .

- Enzyme Inhibition : Target-specific assays (e.g., lipoxygenase or kinase inhibition) to identify mechanistic pathways .

Advanced Research Questions

Q. How do substituent modifications (e.g., propylthio vs. methylsulfonyl) impact bioactivity?

Systematic structure-activity relationship (SAR) studies are critical:

- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substitutions enhance metabolic stability and target binding .

- Thioether vs. Sulfone : Propylthio groups may improve membrane permeability, while sulfones increase oxidative stability but reduce lipophilicity .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinities to targets like EGFR or tubulin .

Q. What advanced techniques can resolve contradictions in thermal stability data?

Conflicting TGA/DSC results may arise from polymorphic forms or hydration:

- Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to assess moisture-induced degradation .

- Powder X-ray Diffraction (PXRD) : Identify crystalline vs. amorphous phases affecting stability .

- Accelerated Stability Studies : Expose the compound to 40°C/75% RH for 4 weeks to simulate long-term storage .

Q. How can computational modeling guide the design of derivatives with improved efficacy?

Combine in silico tools:

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors in the thiadiazole ring) using Schrödinger Suite .

- ADMET Prediction : SwissADME or ProTox-II predict pharmacokinetics and toxicity risks (e.g., hepatotoxicity alerts for sulfonamide derivatives) .

- MD Simulations : GROMACS simulations assess binding stability over 100 ns to prioritize candidates .

Q. What experimental strategies validate apoptosis induction in cancer cells?

Mechanistic studies require multi-modal validation:

- Flow Cytometry : Annexin V/PI staining quantifies early/late apoptotic populations .

- Western Blotting : Detect caspase-3/9 cleavage and Bax/Bcl-2 ratio changes .

- ROS Assays : Measure reactive oxygen species (ROS) using DCFH-DA probes to link oxidative stress to apoptosis .

Methodological Case Studies

Case Study: Comparative Analysis of Microwave vs. Conventional Synthesis

- Microwave Method : Reduced reaction time from 18 hours to 20 minutes, yielding 85–92% purity. Glacial acetic acid catalyzes Schiff base formation without solvents .

- Conventional Method : Lower yields (70–75%) due to side reactions; requires reflux in ethanol .

- Key Takeaway : Microwave synthesis is preferable for scalability and green chemistry goals .

Case Study: Resolving Crystallographic Ambiguities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.